molecular formula C8H12ClN5 B2895265 [5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride CAS No. 2309460-89-5

[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride

Cat. No. B2895265
CAS RN: 2309460-89-5
M. Wt: 213.67
InChI Key: ZOLOQTBSGKOHQG-UHFFFAOYSA-N
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Description

The compound (2-Methylpyrazol-3-yl)methanamine has a CAS Number of 863548-52-1 and a molecular weight of 111.15 . Another similar compound, 1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride, has a molecular weight of 177.63 .


Molecular Structure Analysis

The InChI code for (2-Methylpyrazol-3-yl)methanamine is 1S/C5H9N3/c1-8-5(4-6)2-3-7-8/h2-3H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

The molecular formula for (2-Methylpyrazol-3-yl)methanamine is C5H9N3 .

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives, which are structurally related to [5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride, have been investigated as corrosion inhibitors. A study by Yadav et al. (2016) demonstrated their effectiveness in inhibiting mild steel corrosion in an HCl solution, suggesting potential applications in industrial corrosion prevention (Yadav et al., 2016).

Structural Analysis

The solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, which include pyrazole-based compounds, was determined by X-ray crystallography and CPMAS NMR in a study by Foces-Foces et al. (1997). This research provides valuable insights into the molecular and crystal structures of such compounds, which could be relevant for the development of new materials or pharmaceuticals (Foces-Foces et al., 1997).

Synthesis of Bioactive Compounds

A study by Hafez et al. (2001) focused on the synthesis of potentially bioactive compounds from visnaginone, involving reactions with pyrazole derivatives. This research highlights the potential of pyrazole-based compounds in synthesizing new bioactive molecules for pharmaceutical applications (Hafez et al., 2001).

Medicinal Chemistry

Reddy et al. (2004) described a clean and rapid synthesis method for 5-aminopyrazoles, which are of considerable medicinal interest due to their anti-inflammatory and antipyretic properties. This study underscores the importance of pyrazole derivatives in medicinal chemistry and drug development (Reddy et al., 2004).

DFT Calculations and Material Science

Khan et al. (2015) conducted synthesis and DFT calculations of thiophene derivatives substituted with pyrazole, demonstrating their potential in material science applications, particularly in the development of new compounds with specific electronic properties (Khan et al., 2015).

properties

IUPAC Name

[5-(2-methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5.ClH/c1-13-7(2-3-11-13)8-6(4-9)5-10-12-8;/h2-3,5H,4,9H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLOQTBSGKOHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=NN2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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